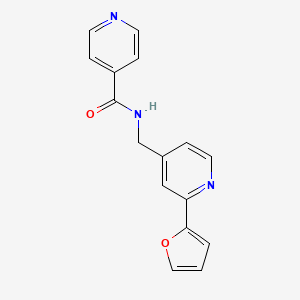
N-((2-(Furan-2-yl)pyridin-4-yl)methyl)isonicotinamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-(furan-2-yl)pyridin-4-yl)methyl)isonicotinamide is a compound that features a furan ring, a pyridine ring, and an isonicotinamide group.
Wissenschaftliche Forschungsanwendungen
N-((2-(furan-2-yl)pyridin-4-yl)methyl)isonicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: It can be used in the development of new materials with specific properties
Wirkmechanismus
Target of Action
Furan derivatives, which this compound is a part of, have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds, like this one, are known to interact with various biological targets, leading to their diverse therapeutic effects .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways due to their diverse biological and pharmacological properties .
Result of Action
Furan derivatives are known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Action Environment
The environment can significantly impact the effectiveness of many compounds, including furan derivatives .
Vorbereitungsmethoden
The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)isonicotinamide typically involves the reaction of pyridine derivatives with isonicotinic acid or its derivatives. One common method involves the reaction of pyridine acid and pyridine amine under suitable reaction conditions to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
N-((2-(furan-2-yl)pyridin-4-yl)methyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The aromatic rings in the compound can undergo substitution reactions, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
N-((2-(furan-2-yl)pyridin-4-yl)methyl)isonicotinamide can be compared with other similar compounds, such as:
N-(pyridin-2-ylmethyl)furan-2-carboxamide: This compound also features a furan and pyridine ring but differs in its functional groups.
N-(furan-2-ylmethylidene)-4,6-dimethyl-1-(5-phenylamino-1,3,4-oxadiazol-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-3-amine: Another compound with a furan ring, but with different substituents and biological activities.
Eigenschaften
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-16(13-4-6-17-7-5-13)19-11-12-3-8-18-14(10-12)15-2-1-9-21-15/h1-10H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJFISXPGQOIHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2539277.png)
![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2539278.png)
![3-butyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2539279.png)
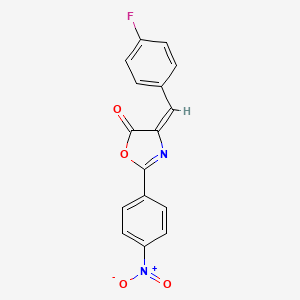
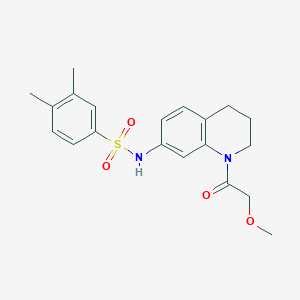
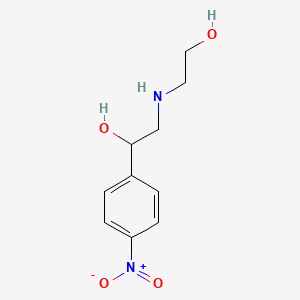
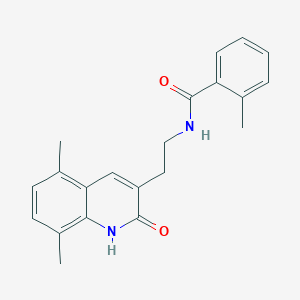

![[1,1'-Biphenyl]-4-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2539290.png)
![2-chloro-N-[2-[1-(3-methoxy-4-propan-2-yloxyphenyl)ethylcarbamoylamino]ethyl]propanamide](/img/structure/B2539294.png)
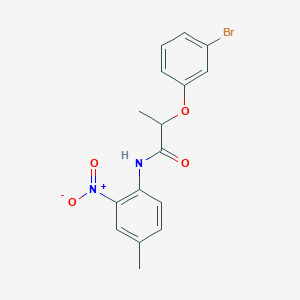

![5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol](/img/structure/B2539298.png)

